3-Aminopiperidin-2-one hydrochloride
Overview
Description
3-Aminopiperidin-2-one hydrochloride is a chemical compound with the CAS Number: 138377-80-7 . It has a molecular weight of 150.61 . It is a delta-lactam that is 2-piperidone substituted at position 3 by an amino group .
Synthesis Analysis
(S)-3-Amino-2-piperidone hydrochloride can be used as a building block for the synthesis of 5-hydroxy-2-[(3S)-2-oxo-3-piperidinyl]-1H-isoindole-1,3(2H)-dione by reacting with 4-hydroxyphthalic anhydride . It is also used to prepare eukaryotic signaling peptide glorin and its synthetic analog glorinamide .
Molecular Structure Analysis
The IUPAC name of 3-Aminopiperidin-2-one hydrochloride is 3-amino-2-piperidinone hydrochloride . The InChI code is 1S/C5H10N2O.ClH/c6-4-2-1-3-7-5(4)8;/h4H,1-3,6H2,(H,7,8);1H .
Chemical Reactions Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Physical And Chemical Properties Analysis
3-Aminopiperidin-2-one hydrochloride is a solid at room temperature . It is slightly pale yellow to yellow crystal or powder .
Scientific Research Applications
Synthesis and Technology
- Jiang Jie-yin (2015) described the synthesis of (R)-3-aminopiperidine dihydrochloride from Ethyl nipecotate, involving chiral separation, Boc protection, aminolysis, Hofmann rearrangement, and deprotection into hydrochloride. This process achieved an overall yield of 43.1% (Jiang Jie-yin, 2015).
Biological Activity and Synthesis Approaches
- Anne Cochi, D. G. Pardo, and J. Cossy (2012) explored different approaches to synthesize 3-Aminopiperidines, noting their wide range of biological activities depending on nitrogen substituents. The most efficient method identified was a ring expansion of prolinols, yielding a 2-(azidomethyl)pyrrolidine/3-azidopiperidine ratio of 0:100 under certain conditions (Cochi, Pardo, & Cossy, 2012).
pH-Sensitive Conformational Switches
- Andrey V. Samoshin et al. (2013) studied derivatives of trans-3-hydroxy-4-aminopiperidine as potential pH-sensitive conformational switches, capable of performing two consecutive flips in varying solution acidity/basicity. This was demonstrated in trans-3-hydroxy-4-morpholinopiperidine through 1H NMR and computational studies (Samoshin et al., 2013).
Analytical Methodologies
- Shubo Dong et al. (2017) developed a non-derivatization method to determine 3-aminopiperidine using a mixed-mode column combined with a charged aerosol detector (CAD). This method offered high sensitivity and recovery for the analysis of 3-aminopiperidine in linagliptin samples (Dong, Yan, Yang, & Long, 2017).
Synthesis of Specific Derivatives
- Gerardo X. Ortiz et al. (2014) developed an efficient one-pot synthesis method for 3-azidopiperidines and 3-aminopiperidines. This method is particularly significant for pharmaceutical and biological research due to its versatility and modularity (Ortiz, Kang, & Wang, 2014).
Metabolism in Drug Design
- Hao Sun and D. Scott (2011) investigated the metabolism of 4-Aminopiperidines by cytochrome P450s. Their study combined theoretical and experimental approaches to understand the molecular interactions essential for the N-dealkylation of 4-aminopiperidines, which is crucial in drug design (Sun & Scott, 2011).
Pharmaceutical Intermediates
- Yujuan Sun et al. (2021) described a method for resolving (R)-3-aminopiperidine from its racemic form using optically active cyclic phosphoric acids. This method achieved high yield and enantiomeric excess, making it significant for the preparation of pharmaceutical intermediates like alogliptin, trelagliptin, and linagliptin (Sun et al., 2021).
Asymmetric Synthesis
- Titouan Royal et al. (2016) detailed a rhodium-catalyzed asymmetric hydrogenation method for N-(1-benzylpiperidin-3-yl)enamides, leading to enantioenriched 3-aminopiperidine derivatives. This method is notable for its atom economy and high yields in producing 3-aminopiperidine derivatives, important in natural products and pharmaceutical drugs (Royal et al., 2016).
Safety And Hazards
The safety information for 3-Aminopiperidin-2-one hydrochloride includes the following hazard statements: H315, H319, H335 . The precautionary statements include P261, P305, P338, P351 . It is classified as Acute Tox. 4 Oral - Eye Irrit. 2 . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .
Future Directions
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder , indicating a significant interest in this field.
properties
IUPAC Name |
3-aminopiperidin-2-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O.ClH/c6-4-2-1-3-7-5(4)8;/h4H,1-3,6H2,(H,7,8);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLAYLURYAOXTTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00600004 | |
Record name | 3-Aminopiperidin-2-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00600004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Aminopiperidin-2-one hydrochloride | |
CAS RN |
138377-80-7 | |
Record name | 3-Aminopiperidin-2-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00600004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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